molecular formula C11H13N5O3S B4837539 N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-4-ylglycinamide

N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-4-ylglycinamide

Cat. No. B4837539
M. Wt: 295.32 g/mol
InChI Key: OQDXGMJFUGDCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-4-ylglycinamide, also known as MPTG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTG is a triazole-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-4-ylglycinamide is not fully understood, but studies have suggested that it inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and histone deacetylase (HDAC). Inhibition of these enzymes leads to the suppression of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-4-ylglycinamide has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, induction of apoptosis in cancer cells, and inhibition of viral replication. Additionally, N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-4-ylglycinamide has been shown to have antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-4-ylglycinamide has several advantages for lab experiments, including its stability and solubility in aqueous solutions. However, N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-4-ylglycinamide has some limitations, including its relatively low potency and selectivity for certain enzymes.

Future Directions

There are several future directions for the study of N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-4-ylglycinamide, including the optimization of its synthesis method, the development of more potent and selective analogs, and the evaluation of its therapeutic potential in various diseases, including cancer, viral infections, and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-4-ylglycinamide and its effects on various signaling pathways.

Scientific Research Applications

N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-4-ylglycinamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-4-ylglycinamide inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-4-ylglycinamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-4-ylglycinamide has been shown to inhibit the replication of several viruses, including HIV-1 and HCV.

properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(1,2,4-triazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3S/c1-15(7-11(17)14-16-8-12-13-9-16)20(18,19)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDXGMJFUGDCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NN1C=NN=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-4-ylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-4-ylglycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-4-ylglycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-4-ylglycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-4-ylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-4-ylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.